2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
CAS No.: 1334375-86-8
Cat. No.: VC4483795
Molecular Formula: C23H21N5O2
Molecular Weight: 399.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334375-86-8 |
|---|---|
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.454 |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C23H21N5O2/c29-23(15-20-18-8-4-5-9-21(18)30-26-20)28-12-10-27(11-13-28)22-14-19(24-16-25-22)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
| Standard InChI Key | LPOATEVZCKREEH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 |
Introduction
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a benzo[d]isoxazole ring, a phenylpyrimidine moiety, and a piperazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of psychiatry and neurology.
Synthesis
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves multi-step organic reactions:
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Formation of Benzo[d]isoxazole Ring: Achieved through the cyclization of appropriate precursors under acidic or basic conditions.
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Attachment of Piperazine Ring: Introduced via nucleophilic substitution reactions.
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Formation of Phenylpyrimidine Moiety: Involves the condensation of suitable aromatic aldehydes with amines under controlled conditions.
Industrial production may optimize these synthetic routes using catalysts and advanced techniques like continuous flow chemistry.
Biological Activity
This compound exhibits potential antipsychotic and antidepressant activities. It demonstrates significant affinity for serotonin receptors, suggesting a serotonergic component to its pharmacological profile. The biological activity is primarily mediated through interactions with specific molecular targets such as receptors and enzymes, influencing various cellular processes.
Pharmacological Studies
Research indicates that this compound may modulate biological pathways by binding to specific targets, thereby influencing cellular processes. Its unique structure, featuring both phenylpyrimidine and benzo[d]isoxazole rings, may confer distinct pharmacological properties compared to similar compounds.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Activities |
|---|---|---|
| 2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenyl)piperazin-1-yl)ethanone | Benzo[d]isoxazole, phenylpiperazine | Antipsychotic, antidepressant |
| 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrimidin-4-yl)piperazin-1-yl)ethanone | Benzo[d]isoxazole, pyrimidinylpiperazine | Potential neuroactive properties |
| 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone | Benzo[d]isoxazole, phenylpyrimidinylpiperazine | Antipsychotic, antidepressant |
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